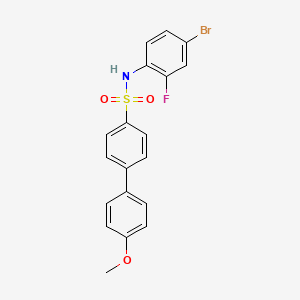![molecular formula C13H8F6N4O2 B4811686 1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4811686.png)
1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound with notable applications in scientific research, especially due to its distinct structural elements: furan, pyrimidine, and pyrazole rings. This compound's unique assembly positions it as a subject of extensive chemical, biological, and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol generally involves multi-step organic reactions:
Starting with the construction of the furan and pyrimidine rings separately using cyclization reactions.
Introduction of trifluoromethyl groups to both pyrimidine and pyrazole rings through nucleophilic substitution reactions.
Formation of the final compound through a condensation reaction, typically using reagents like ethyl formate and a base such as sodium hydride.
Industrial Production Methods: In an industrial setting, the production of this compound is streamlined by optimizing reaction conditions to achieve high yield and purity. The use of automated reactors and continuous flow systems significantly enhances efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol participates in various chemical reactions, including:
Oxidation: : Conversion to more oxidized forms typically using oxidizing agents like potassium permanganate.
Reduction: : Formation of reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: : Involvement in substitution reactions, particularly on the pyrimidine ring, using reagents like halogens or nucleophiles.
Major Products Formed from These Reactions: Depending on the reaction conditions, the compound can yield various derivatives, such as hydroxylated, halogenated, or reduced forms. Each product exhibits different physicochemical properties, expanding its utility in diverse applications.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Studies on reaction mechanisms and intermediate stabilization.
Biology
Investigation of enzyme interactions due to its unique structure.
Study of cellular responses to trifluoromethyl-containing compounds.
Medicine
Exploration of its potential as a therapeutic agent due to its structural resemblance to biologically active molecules.
Preclinical studies on its effects and metabolic pathways.
Industry
Utilized in the development of novel materials with specific properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which 1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its effects is largely governed by its interaction with molecular targets such as enzymes or receptors. Its trifluoromethyl groups enhance lipophilicity, facilitating membrane permeability and interaction with intracellular proteins. The furan ring can participate in electron-sharing interactions, while the pyrazole and pyrimidine rings can engage in hydrogen bonding and hydrophobic interactions, influencing biochemical pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
1-(4-methyl-2-pyrimidinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol stands out due to the presence of the furan ring, which imparts unique electronic properties and reactivity. This distinction makes it a more versatile intermediate in synthetic chemistry and a more potent candidate in biological studies.
Properties
IUPAC Name |
2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-(trifluoromethyl)-4H-pyrazol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N4O2/c14-12(15,16)9-6-7(8-2-1-5-25-8)21-10(22-9)23-11(24,3-4-20-23)13(17,18)19/h1-2,4-6,24H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWISBNSXYAQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1(C(F)(F)F)O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


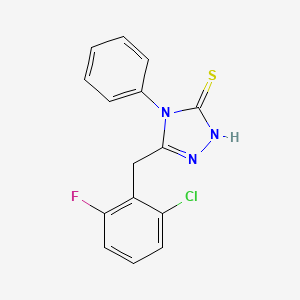
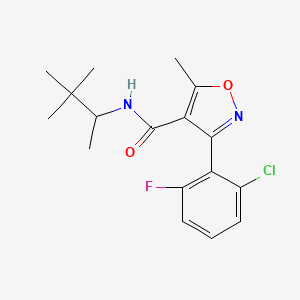
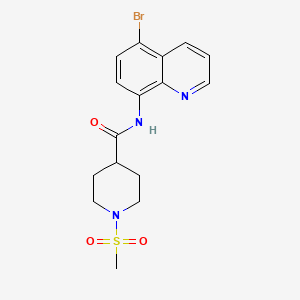
![1-[3-(2-biphenylyloxy)propyl]-1H-benzimidazole](/img/structure/B4811620.png)
![1-(3-chlorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B4811624.png)
![(5E)-1-(3-methoxyphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4811625.png)
![2-{[4-(acetylamino)phenyl]sulfonyl}-N-(2,4-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4811636.png)
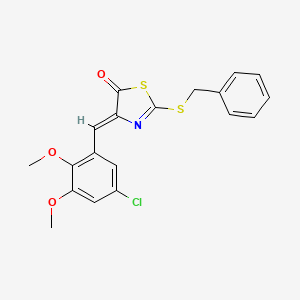
![methyl 2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4811648.png)
![METHYL 3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4811668.png)
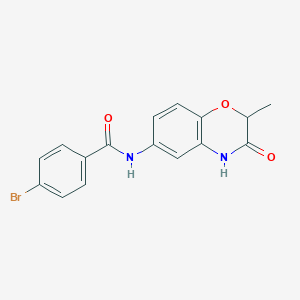
![2-{4-(2-ethoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4811705.png)
![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(2-methoxyphenyl)quinoline](/img/structure/B4811706.png)
